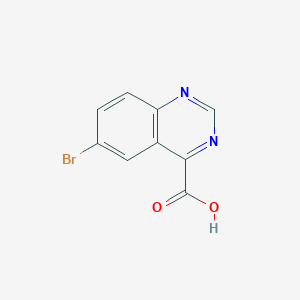

6-Bromoquinazoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

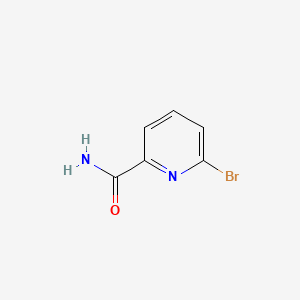

6-Bromoquinazoline-4-carboxylic acid is a compound of interest in various fields of chemistry and biology due to its potential applications in drug design and synthesis. The compound is characterized by the presence of a bromine atom on the quinazoline ring, which can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

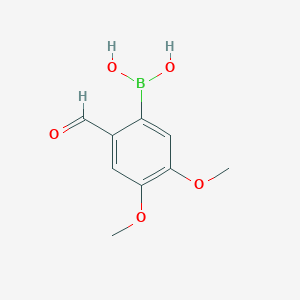

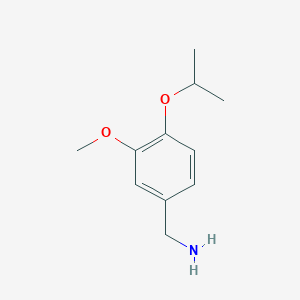

The synthesis of derivatives of 6-bromoquinazoline has been explored in several studies. For instance, the Friedländer synthesis has been employed to incorporate 6-bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde and leading to a variety of bidentate and tridentate ligands . Another study describes the synthesis of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which was synthesized from readily available chemicals and assessed for antibacterial activity . Additionally, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, has been reported, starting from 2-amino-5-methylbenzoic acid .

Molecular Structure Analysis

The molecular structure of 6-bromoquinazoline derivatives has been analyzed in various studies. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . Such detailed structural analyses are crucial for understanding the molecular interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The reactivity of 6-bromoquinazoline derivatives has been investigated in the context of various chemical reactions. Bromination reactions are particularly relevant, as seen in the synthesis of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, where halogenation with molecular bromine leads to cyclization and the formation of oxazoloquinoline derivatives . Another study discusses the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents, leading to various substituted products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinazoline derivatives are influenced by the presence of the bromine atom and other substituents on the quinazoline ring. These properties include solubility, fluorescence, and quantum yield, which are important for applications such as photolabile protecting groups . The increased solubility and low fluorescence of brominated hydroxyquinoline make it useful as a caging group for biological messengers . The optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, are also of interest, as indicated by the high emission quantum yield observed for 6,6'-biquinolines .

Wissenschaftliche Forschungsanwendungen

Fluorescent Brightening Agents

6-Bromoquinazoline-4-carboxylic acid and its derivatives demonstrate potential as fluorescent brightening agents. The synthesis process involves condensation reactions and treatments yielding various compounds, some of which are studied for their use in brightening applications (Rangnekar & Shenoy, 1987).

Antimicrobial Applications

Synthesized derivatives of this compound have been evaluated for their antimicrobial properties. These compounds were prepared through specific chemical reactions and tested for their effectiveness against various microbial strains (Patel, Mistry & Desai, 2006).

Photolabile Protecting Group

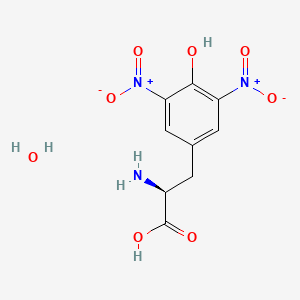

This compound derivatives have been explored as photolabile protecting groups. These compounds exhibit high efficiency and sensitivity to multiphoton-induced photolysis, useful for in vivo applications. They offer advantages like increased solubility and low fluorescence, beneficial in caging biological messengers (Fedoryak & Dore, 2002).

Antiviral and Cytotoxic Activities

Some synthesized compounds from this compound have shown distinct antiviral activities, particularly against viruses like Herpes simplex and vaccinia viruses. Additionally, their cytotoxic properties have been investigated, contributing to the research in antiviral medication development (Selvam et al., 2010).

Anticancer Properties

Research into this compound derivatives has also extended into the realm of cancer treatment. These compounds have been evaluated for their potential anticancer properties, with studies focusing on human renal, melanoma, and breast cancer cell lines. The compounds' antimicrobial properties have been assessed as well (Agbo et al., 2015).

Hypotensive Agents

Compounds derived from this compound have been synthesized and evaluated for their hypotensive activity. These compounds have shown varying degrees of blood pressure-lowering effects, contributing to the development of new hypotensive medications (Kumar, Tyagi & Srivastava, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromoquinazoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXRDCYHWITRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621818 |

Source

|

| Record name | 6-Bromoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

769916-07-6 |

Source

|

| Record name | 6-Bromoquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)

![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)